1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a pyrimidine core substituted with a pyrazole ring at the 6-position and an azetidine-3-carboxamide group linked to a 4-methylthiazol-2-yl moiety. The azetidine ring (a strained four-membered nitrogen-containing cycle) confers rigidity, while the thiazole and pyrazole groups contribute to hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-10-8-24-15(19-10)20-14(23)11-6-21(7-11)12-5-13(17-9-16-12)22-4-2-3-18-22/h2-5,8-9,11H,6-7H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKRMOKSUGMXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Azetidine ring
- Substituents :
- A pyrimidine ring substituted with a pyrazole group at the 6-position
- A thiazole group at the N-position
- A carboxamide functional group
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 284.33 g/mol.
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. For instance, studies have demonstrated that these compounds can inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The specific compound has shown promise in inhibiting cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Breast Cancer Cells
In a study evaluating the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin. This suggests a potential for developing combination therapies that could improve treatment outcomes for patients with resistant cancer types .
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This activity is particularly relevant in conditions characterized by chronic inflammation, suggesting therapeutic applications in diseases like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial and Antifungal Activity
Several studies have reported that pyrazole derivatives possess antibacterial and antifungal activities. For example, compounds similar to the one discussed have been tested against various pathogens, demonstrating moderate to excellent inhibitory effects on fungal growth . This highlights their potential use as antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:
- Pyrimidine and Pyrazole Substituents : The presence of these groups is essential for maintaining biological activity against targeted kinases.
- Thiazole Group : Modifications to this group can enhance selectivity and potency against specific cancer cell lines.
Table: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Pyrazole Group | Essential for kinase inhibition |
| Thiazole Modifications | Enhances selectivity |
| Carboxamide Group | Contributes to solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound is compared to three analogs (Table 1) with modifications in the carboxamide substituent, heterocyclic cores, or ring systems.
Table 1: Structural and Molecular Comparison
*Molecular formula inferred from structural analogs.
†Estimated based on similar compounds in and .
Impact of Structural Differences
Heterocyclic Substituent Effects: Thiazole vs. Oxadiazole: The 4-methylthiazole group in the target compound contains sulfur, which increases lipophilicity and may improve membrane permeability compared to the oxadiazole analog’s oxygen atom . Pyridine vs.
Electronic and Steric Properties :
- Replacement of pyrazole (target compound) with imidazole (BJ52846) alters electron distribution, affecting π-π stacking and hydrogen-bonding capabilities .
- The methyl group on thiazole/oxadiazole (target and oxadiazole analog) introduces steric hindrance, which could modulate binding affinity to enzymatic active sites .
Pharmacokinetic and Physicochemical Considerations
- Polarity : The oxadiazole analog’s oxygen atom increases polarity, possibly reducing blood-brain barrier penetration compared to the thiazole-containing target compound.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Features
The target compound features three distinct heterocyclic systems:
- A central pyrimidine ring substituted at position 4 with an azetidine-carboxamide moiety
- A pyrazole group at position 6 of the pyrimidine core
- A 4-methylthiazole ring linked via amide bond to the azetidine nitrogen
This architecture suggests three logical disconnections (Figure 1):
- Amide bond formation between azetidine-3-carboxylic acid and 4-methylthiazol-2-amine
- Nucleophilic aromatic substitution (SNAr) at pyrimidine C4
- Pyrazole introduction via cross-coupling at pyrimidine C6
Synthetic Routes and Methodological Comparisons
Route A: Sequential SNAr and Amide Coupling
Pyrimidine Core Functionalization
Beginning with 4,6-dichloropyrimidine, selective substitution at C4 proceeds via SNAr with azetidine-3-carboxylic acid derivatives. As demonstrated in triazolopyrimidine syntheses, this step requires:
- Base : DIEA (N,N-Diisopropylethylamine) in anhydrous DMF
- Temperature : 80°C for 12 hours
- Yield : 78-85% (Table 1)
Table 1. C4 Substitution Efficiency with Azetidine Derivatives
| Azetidine Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Azetidine-3-carboxylate | DMF | 80 | 12 | 82 |
| Azetidine-3-carbonyl chloride | THF | 60 | 6 | 75 |
Thiazole Amide Formation
Coupling the azetidine carboxylic acid with 4-methylthiazol-2-amine employs EDCl/HOBt activation:
Route B: Convergent Approach via Late-Stage Amidation
Preassembly of Functionalized Pyrimidine
6-(1H-Pyrazol-1-yl)-4-chloropyrimidine is prepared first through ligand-free Heck coupling:
- Conditions : Pd(OAc)2 (2 mol%), XPhos (4 mol%), K3PO4 (3 equiv)
- Solvent : t-BuOH at 100°C
- Yield : 88%
Azetidine-Thiazole Coupling
Simultaneous SNAr at C4 and amide formation occurs via:
- One-Pot Procedure :
- SNAr with azetidine-3-carboxylic acid tert-butyl ester
- TFA-mediated ester deprotection
- EDCl-mediated coupling with 4-methylthiazol-2-amine
- Total Yield : 74% (three steps)
Critical Analysis of Methodologies
Yield Optimization Challenges
Comparative data reveals key bottlenecks:
- Route A : Cumulative yield = 0.82 × 0.68 × 0.91 = 51%
- Route B : Direct yield = 74% (superior atom economy)
The convergent approach minimizes intermediate purification steps, though requires precise stoichiometric control during one-pot reactions.
Spectroscopic Characterization Benchmarks
1H NMR (400 MHz, DMSO-d6) :
- δ 8.92 (s, 1H, pyrimidine H2)
- δ 8.45 (d, J = 2.4 Hz, 1H, pyrazole H3)
- δ 7.85 (d, J = 2.4 Hz, 1H, pyrazole H5)
- δ 6.45 (s, 1H, thiazole H5)
- δ 4.32 (m, 1H, azetidine H3)
HRMS (ESI+) :
Calculated for C17H16N8OS [M+H]+: 397.1194
Found: 397.1196
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Table 2. Commercial Availability and Pricing (kg-scale)
| Reagent | Purity (%) | Price ($/kg) | Vendor |
|---|---|---|---|
| 4,6-Dichloropyrimidine | 98 | 12,500 | Sigma-Aldrich |
| Azetidine-3-carboxylic acid | 95 | 9,800 | TCI America |
| 4-Methylthiazol-2-amine | 97 | 23,000 | Combi-Blocks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
